Cas no 895929-56-3 (1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine)
1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine
- BRN 0893050
- 1-(3,4-dichloro-benzyl)-1H-pyrazol-3-ylamine
- Spectrum3_001854
- 1H-Indazole-3-carboxylic acid, 1-(3,4-dichlorobenzyl)-
- BSPBio_003268
- AC1L1H32
- 1-(3,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
- 1-(3,4-dichloro-benzyl)-1H-indazole-3-carboxylic acid
- KBio3_002769
- VS-02362
- 895929-56-3
- 1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine
- BBL010178
- SCHEMBL1866336
- AKOS000305040
- EN300-228687
- MFCD03422544
- DB-102564
- 1-[(3,4-dichlorophenyl)methyl]-1h-pyrazol-3-amine
- STK298749
- HDCJOTJJYUOQLE-UHFFFAOYSA-N
- F73734
- 1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine
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- MDL: MFCD03422544
- Inchi: 1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
- InChI Key: HDCJOTJJYUOQLE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CN1C=CC(N)=N1)Cl
Computed Properties
- Exact Mass: 241.0173527g/mol
- Monoisotopic Mass: 241.0173527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 427.2±40.0 °C at 760 mmHg
- Flash Point: 212.2±27.3 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D439990-10mg |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine |
895929-56-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439990-50mg |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine |
895929-56-3 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D439990-100mg |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine |
895929-56-3 | 100mg |
$ 185.00 | 2022-06-05 | ||
| Chemenu | CM332421-1g |
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine |
895929-56-3 | 95%+ | 1g |
$180 | 2023-02-01 | |
| Chemenu | CM332421-5g |
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine |
895929-56-3 | 95%+ | 5g |
$538 | 2023-02-01 | |
| abcr | AB376412-250 mg |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine; 95% |
895929-56-3 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB376412-500 mg |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine; 95% |
895929-56-3 | 500MG |
€264.80 | 2022-03-02 | ||
| abcr | AB376412-1 g |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine, 95%; . |
895929-56-3 | 95% | 1g |
€339.20 | 2022-06-10 | |
| abcr | AB376412-5 g |
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine, 95%; . |
895929-56-3 | 95% | 5g |
€765.20 | 2022-06-10 | |
| Chemenu | CM332421-10mg |
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine |
895929-56-3 | 95%+ | 10mg |
$207 | 2021-06-16 |
1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine Suppliers
1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-(3,4-dichlorobenzyl)-1h-pyrazol-3-amine
Comprehensive Overview of 1-(3,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine (CAS No. 895929-56-3)
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 895929-56-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, belongs to the pyrazole amine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers and industry professionals frequently search for terms like "pyrazole derivatives synthesis", "dichlorobenzyl applications", and "CAS 895929-56-3 uses" to explore its potential.
The molecular structure of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine features a pyrazole ring substituted with an amine group at the 3-position and a 3,4-dichlorobenzyl moiety at the 1-position. This configuration is pivotal for its interactions in various biochemical pathways. Recent studies highlight its relevance in addressing contemporary challenges such as sustainable agrochemical development and targeted drug design, aligning with trending topics like "green chemistry in pharmaceuticals" and "precision medicine."
In the context of agrochemicals, CAS 895929-56-3 is investigated for its potential as a precursor in the synthesis of novel pesticides with reduced environmental impact. The dichlorobenzyl group enhances lipophilicity, which can improve the compound's bioavailability and efficacy. This aligns with the growing demand for "eco-friendly crop protection solutions", a hot topic in agricultural forums and search queries.
Pharmaceutical applications of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine are equally promising. Its scaffold is being explored for modulating enzyme activity, particularly in inflammation and oncology research. Searches for "pyrazole-based kinase inhibitors" or "dichlorobenzyl pharmacophores" often lead to discussions about this compound's role in next-generation therapeutics. The amine functionality further allows for derivatization, making it a versatile building block in medicinal chemistry.
Synthetic routes to 895929-56-3 typically involve multi-step organic reactions, including nucleophilic substitutions and cyclizations. Optimizing these processes is a key focus for chemists, as reflected in queries like "efficient pyrazole amine synthesis" and "scalable dichlorobenzylation methods." Advances in catalysis and solvent-free reactions have been particularly impactful, resonating with the industry's shift toward sustainable manufacturing practices.
From an analytical perspective, characterization of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine relies heavily on techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, critical for both research and industrial applications. Online searches for "HPLC analysis of pyrazole amines" or "NMR data for CAS 895929-56-3" underscore the importance of robust quality control in handling this compound.
Regulatory and safety aspects of 895929-56-3 are also frequently queried, with users seeking information on "REACH compliance for dichlorobenzyl compounds" or "handling guidelines for pyrazole amines." While the compound is not classified as hazardous under standard regulations, proper lab practices—such as using personal protective equipment (PPE) and ensuring adequate ventilation—are emphasized in safety data sheets (SDS).
In summary, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 895929-56-3) represents a multifaceted compound with broad applicability in cutting-edge research. Its integration into green chemistry initiatives, agrochemical innovation, and drug discovery pipelines positions it as a valuable asset for scientists addressing global challenges. As interest grows in "tailored heterocyclic compounds" and "bioactive small molecules," this pyrazole derivative continues to inspire new avenues of exploration.
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